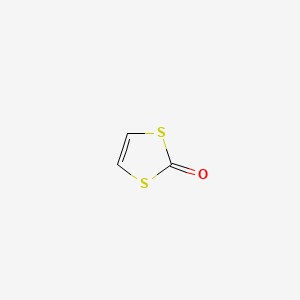
1,3-Dithiol-2-one
Descripción general
Descripción
1,3-Dithiol-2-one: is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It serves as a precursor for various chemical reactions and is used in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithiol-2-one can be synthesized through the reaction of diisopropyl xanthogen disulfide with alkynes. This reaction typically requires a radical initiator and proceeds via the formation of a five-membered ring . Another method involves the hydrolytic release of the masked ene-1,2-dithiolate ligand from this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of diisopropyl xanthogen disulfide and alkynes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a radical initiator to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like organolithium compounds (RLi) and Grignard reagents (RMgX) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dithiol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1,3-dithiol-2-one involves its ability to undergo reversible ring-opening reactions. This property makes it an efficient trap for carbon dioxide (CO2) and other small molecules. The compound can also interact with various molecular targets, including metal ions and organic substrates, through its sulfur atoms .
Comparación Con Compuestos Similares
1,3-Dithiolane: Similar to 1,3-dithiol-2-one but lacks the oxygen atom in the ring.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
1,2-Dithiolane: An isomer of 1,3-dithiolane with the sulfur atoms in adjacent positions.
Uniqueness: this compound is unique due to its ability to undergo reversible ring-opening reactions, making it a valuable compound for trapping small molecules and for use in various chemical transformations .
Propiedades
IUPAC Name |
1,3-dithiol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2OS2/c4-3-5-1-2-6-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLLWHCFLMXGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2OS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177709 | |
| Record name | 1,3-Dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-40-1 | |
| Record name | 1,3-Dithiol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)







